molecular formula C21H14ClN3O2 B11605382 N-(1,3-benzodioxol-5-yl)-4-(4-chlorophenyl)phthalazin-1-amine

N-(1,3-benzodioxol-5-yl)-4-(4-chlorophenyl)phthalazin-1-amine

Cat. No.: B11605382
M. Wt: 375.8 g/mol
InChI Key: LOYZULYKMRRKLZ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-4-(4-chlorophenyl)phthalazin-1-amine is a complex organic compound that features a phthalazine core substituted with a benzodioxole and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-4-(4-chlorophenyl)phthalazin-1-amine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Phthalazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives.

    Substitution Reactions:

    Final Coupling: The final step often involves coupling the substituted phthalazine with an amine derivative under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-4-(4-chlorophenyl)phthalazin-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, organometallic compounds, and various catalysts (e.g., palladium, copper) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonyl-containing derivatives, while substitution reactions could introduce a wide range of functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules and materials.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-4-(4-chlorophenyl)phthalazin-1-amine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-yl)-4-(4-chlorophenyl)phthalazin-1-amine is unique due to the specific combination of substituents on the phthalazine core. The presence of the benzodioxole and chlorophenyl groups can impart distinct chemical and biological properties, such as enhanced binding affinity to certain targets or improved stability under specific conditions.

Properties

Molecular Formula

C21H14ClN3O2

Molecular Weight

375.8 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(4-chlorophenyl)phthalazin-1-amine

InChI

InChI=1S/C21H14ClN3O2/c22-14-7-5-13(6-8-14)20-16-3-1-2-4-17(16)21(25-24-20)23-15-9-10-18-19(11-15)27-12-26-18/h1-11H,12H2,(H,23,25)

InChI Key

LOYZULYKMRRKLZ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=NN=C(C4=CC=CC=C43)C5=CC=C(C=C5)Cl

Origin of Product

United States

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